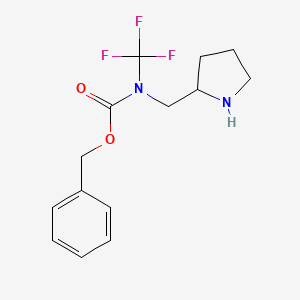
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl carbamate moietyThe pyrrolidine ring is known for its biological activity, while the trifluoromethyl group is often incorporated into drug molecules to enhance their pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the benzyl carbamate moiety. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under basic conditions. The benzyl carbamate group can be introduced through a carbamoylation reaction using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
Oxidation: Pyrrolidinones
Reduction: Amines
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (pyrrolidin-2-ylmethyl)carbamate
- Benzyl (pyrrolidin-2-ylmethyl)(methyl)carbamate
- Benzyl (pyrrolidin-2-ylmethyl)(ethyl)carbamate
Uniqueness
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic properties and enhances its biological activity compared to similar compounds without the trifluoromethyl group .
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19(9-12-7-4-8-18-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI Key |
CHQTYFGZSCGAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















